molecular formula C8H13NO3 B11914937 (S)-2-Acetamido-3-cyclopropylpropanoic acid

(S)-2-Acetamido-3-cyclopropylpropanoic acid

Cat. No.: B11914937
M. Wt: 171.19 g/mol
InChI Key: ZVTFPQYGJPTFQH-ZETCQYMHSA-N
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Description

(S)-2-Acetamido-3-cyclopropylpropanoic acid is an organic compound that belongs to the class of amino acids It features a cyclopropyl group attached to the β-carbon of the amino acid backbone, making it structurally unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Acetamido-3-cyclopropylpropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as cyclopropylacetic acid.

    Amidation: The precursor undergoes amidation to introduce the acetamido group. This step often involves the use of acetic anhydride and a catalyst like pyridine.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale amidation reactions followed by chiral resolution using advanced techniques like simulated moving bed chromatography. These methods ensure high yield and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Acetamido-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group, often using reagents like sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-Acetamido-3-cyclopropylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (S)-2-Acetamido-3-cyclopropylpropanoic acid exerts its effects involves interactions with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The cyclopropyl group can enhance binding affinity and specificity, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Acetamido-3-phenylpropanoic acid: Features a phenyl group instead of a cyclopropyl group.

    (S)-2-Acetamido-3-methylbutanoic acid: Contains a methylbutyl group in place of the cyclopropyl group.

Uniqueness

(S)-2-Acetamido-3-cyclopropylpropanoic acid is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can lead to different reactivity and binding characteristics compared to other similar compounds.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

(2S)-2-acetamido-3-cyclopropylpropanoic acid

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1

InChI Key

ZVTFPQYGJPTFQH-ZETCQYMHSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1CC1)C(=O)O

Canonical SMILES

CC(=O)NC(CC1CC1)C(=O)O

Origin of Product

United States

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